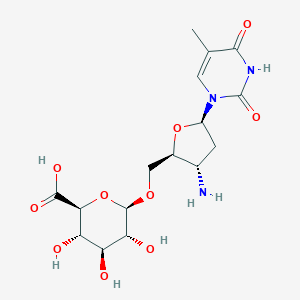
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Amino-3'-deoxy-5'-glucopyranuronosylthymidine, also known as AGT, is a modified nucleoside that has been extensively studied for its potential therapeutic applications. This molecule is synthesized by the glycosylation of thymidine, which results in the replacement of the 3'-hydroxyl group with an amino group and the addition of a glucuronic acid moiety at the 5'-position.
Mechanism Of Action
The mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation in cancer cells. 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemical And Physiological Effects
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. This molecule has also been shown to have low immunogenicity, which suggests that it may be well-tolerated in vivo. Additionally, 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have a long half-life in plasma, which may increase its therapeutic efficacy.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be challenging and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, which may limit its clinical translation.
Future Directions
There are several potential future directions for the study of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine. One possible direction is the development of more efficient synthesis methods that can be scaled up for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine in humans, particularly in the context of cancer therapy.
Synthesis Methods
The synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be achieved through a multi-step process that involves the protection of the thymidine nucleoside, the activation of the glucuronic acid moiety, and the subsequent glycosylation reaction. The final product can be purified through various chromatographic techniques to obtain a high degree of purity.
Scientific Research Applications
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been extensively studied for its potential use in cancer therapy, as it has been shown to selectively target cancer cells while sparing normal cells. This molecule has also been investigated for its antiviral properties, particularly against HIV-1, and has shown promising results in preclinical studies.
properties
CAS RN |
133632-85-6 |
|---|---|
Product Name |
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine |
Molecular Formula |
C16H23N3O10 |
Molecular Weight |
417.37 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
InChI Key |
XOYCLJDJUKHHHS-LHBOOPKSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
synonyms |
3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine 3'-amino-3'-deoxythymidine glucuronide 3'amino-3'-deoxy-5'-glucopyranuronosylthymidine 3-GAMT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



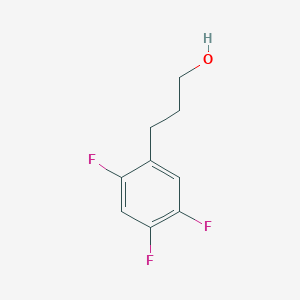
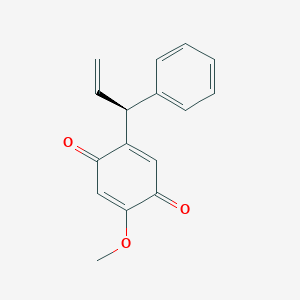
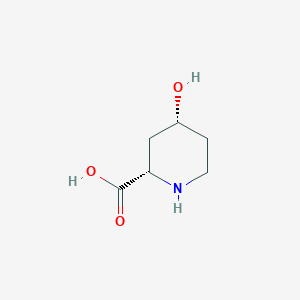
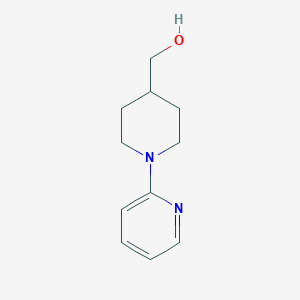

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
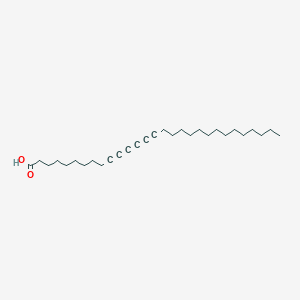
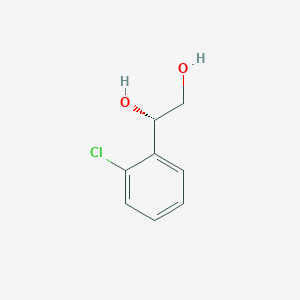
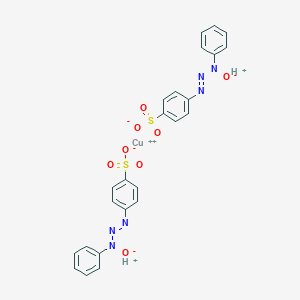
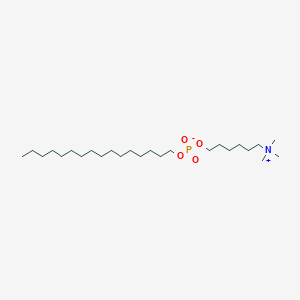
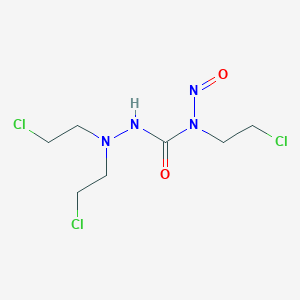
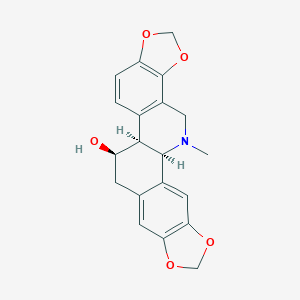
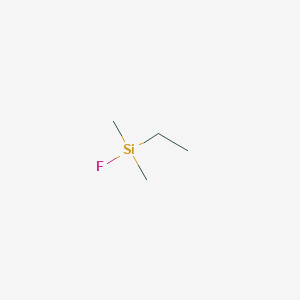
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)